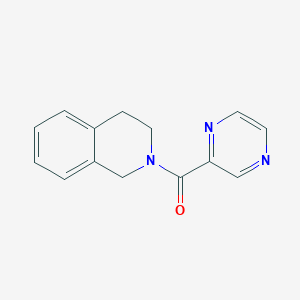
(3,4-Dihydroisoquinolin-2(1H)-yl)(pyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core linked to a pyrazine ring via a carbonyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study.
Métodos De Preparación
The synthesis of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrazine derivative with a suitable isoquinoline precursor in the presence of a cyclizing agent can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. .
Aplicaciones Científicas De Investigación
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Similar in structure but lacks the pyrazine ring.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Contains a different heterocyclic core.
4,5,6,7-Tetrahydro[1,2,3]triazolo[1,5-a]pyrazine: Features a triazole ring instead of an isoquinoline core. The uniqueness of 1,2,3,4-TETRAHYDRO-2-(PYRAZINYLCARBONYL)-ISOQUINOLINE lies in its combined structural elements, which confer distinct chemical and biological properties
Propiedades
Número CAS |
551916-85-9 |
|---|---|
Fórmula molecular |
C14H13N3O |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-isoquinolin-2-yl(pyrazin-2-yl)methanone |
InChI |
InChI=1S/C14H13N3O/c18-14(13-9-15-6-7-16-13)17-8-5-11-3-1-2-4-12(11)10-17/h1-4,6-7,9H,5,8,10H2 |
Clave InChI |
SRMTUSLNPYAGQH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)C(=O)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B13769385.png)
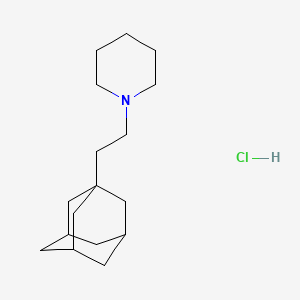

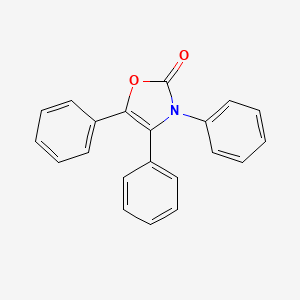

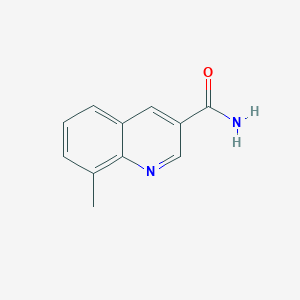

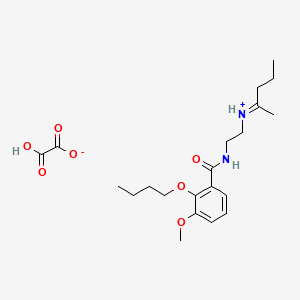

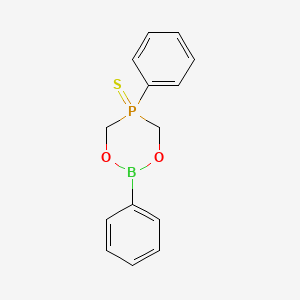


![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)
